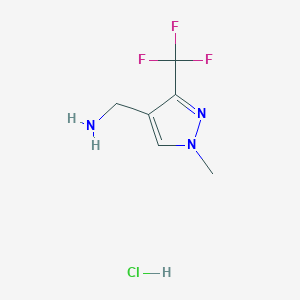
(3-(三氟甲基)-1-甲基-1H-吡唑-4-基)甲胺盐酸盐
描述
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3N3 and its molecular weight is 215.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
该化合物中的三氟甲基已被用于合成具有良好抗癌特性的衍生物 。这些衍生物已针对人结肠癌细胞系测试了它们的抗增殖作用,显示出在癌症治疗方面具有巨大潜力。这些化合物可以通过线粒体途径诱导细胞凋亡,这是癌症治疗的关键机制。
药物开发
含有三氟甲基的化合物,例如我们的目标化合物,是许多FDA批准药物的一部分 。它们参与新药分子的合成,特别是由于它们的药理活性,涵盖各种疾病和病症。三氟甲基是药物设计中常见的药效团。
有机合成
该化合物在有机合成中用作试剂,特别是在制备杂环化合物方面。它在分子结构中的存在可以显著改变化学性质,使其对开发新的合成路线和方法非常有价值。
配位化学
作为配体,(3-(三氟甲基)-1-甲基-1H-吡唑-4-基)甲胺盐酸盐用于配位化学。它可以与各种金属形成配合物,这些配合物可以应用于催化或作为具有特定电子或光学性质的材料的一部分。
制药发展
该化合物中含氟官能团有助于制药发展 。它们是超过 50% 的畅销药物分子的组成部分,表明它们在新药和有效药物开发中的重要性。
农用化学品
三氟甲基赋予的独特特性使该化合物成为农用化学品的候选者 。它可以参与杀虫剂或除草剂的合成,其中该基团的特性可以增强这些产品的功效或稳定性。
作用机制
Target of Action
The compound contains a pyrazole ring and a trifluoromethyl group. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals .
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, presence of other substances, etc. For example, the trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, which could potentially increase the compound’s resistance to metabolic degradation .
生化分析
Biochemical Properties
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group in the compound enhances its binding affinity to these enzymes, leading to either inhibition or activation depending on the enzyme’s nature . Additionally, (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating the activity of these receptors, the compound can alter gene expression and cellular metabolism . Furthermore, (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride affects cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride exerts its effects through several mechanisms. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that inhibits the enzyme’s catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride vary with dosage in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At higher doses, it can induce toxicity and adverse effects, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells .
Transport and Distribution
The transport and distribution of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus under certain conditions, influencing gene expression and other nuclear processes . This localization is regulated by specific targeting signals and post-translational modifications .
属性
IUPAC Name |
[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-12-3-4(2-10)5(11-12)6(7,8)9;/h3H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQAAJDVYRDULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-67-4 | |
| Record name | 1H-Pyrazole-4-methanamine, 1-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


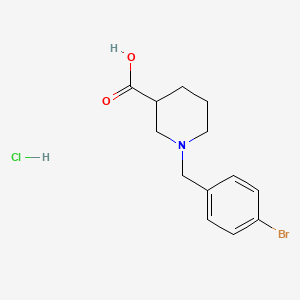



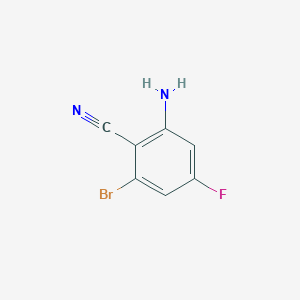

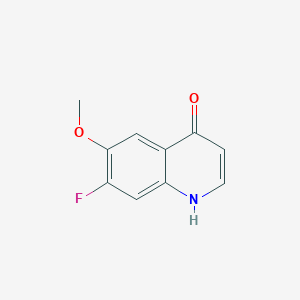
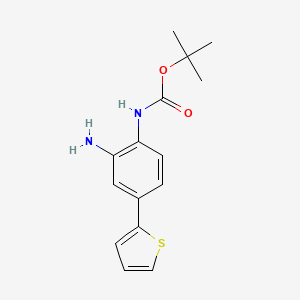

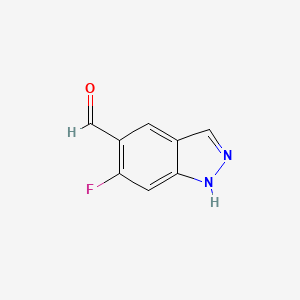
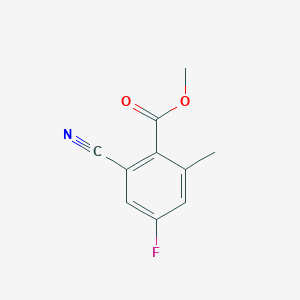
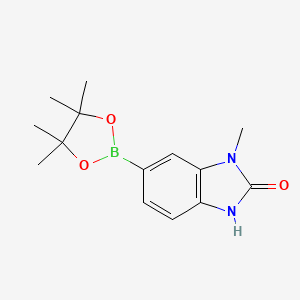
![[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1442184.png)

